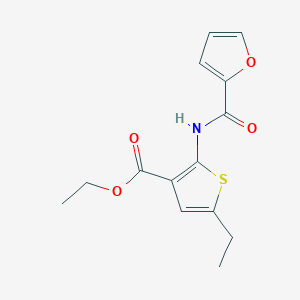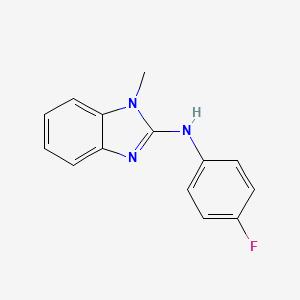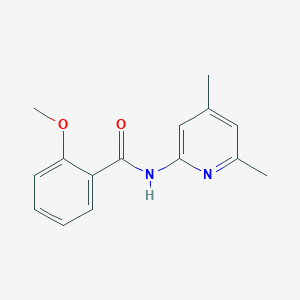![molecular formula C16H13Cl2NO B5764313 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the central nervous system and play a critical role in regulating various physiological processes.
Mechanism of Action
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exerts its effects by binding to the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found throughout the central and peripheral nervous systems and play a critical role in regulating various physiological processes such as pain perception, inflammation, and immune response. This compound acts as a potent agonist of these receptors, leading to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, allowing for precise modulation of these pathways. Additionally, this compound has a long half-life, allowing for sustained effects and reducing the need for frequent dosing. However, this compound also has limitations, including its high potency and potential for abuse, which must be carefully considered in experimental design.
Future Directions
There are several future directions for the study of 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one. One potential area of research is the development of novel formulations and delivery methods to improve its therapeutic efficacy and reduce potential side effects. Additionally, further studies are needed to fully elucidate the mechanisms of action of this compound and its potential applications in the treatment of various neurological and psychiatric disorders. Finally, the potential for abuse and addiction associated with this compound must be carefully considered in the development of new therapies.
Synthesis Methods
The synthesis of 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 5-chloro-2-methylphenylamine with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with acetic anhydride. The resulting compound is then subjected to further reactions to produce this compound in its final form.
Scientific Research Applications
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been extensively studied in the scientific research community for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-5-14(18)10-15(11)19-9-8-16(20)12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUHBDGPMICLR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

